![molecular formula C12H18BrN B471046 N-[(3-bromophenyl)methyl]-1-pentanamine CAS No. 774547-39-6](/img/structure/B471046.png)
N-[(3-bromophenyl)methyl]-1-pentanamine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would consist of a bromophenyl group attached to a pentanamine. The bromine atom would add significant weight to the molecule, and the amine group could participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the bromine atom and the amine group in this compound would likely influence its properties, such as its polarity, solubility, and reactivity .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of N-(α-Bromoacyl)-α-amino Esters
Research includes the synthesis of novel N-(α-bromoacyl)-α-amino esters, providing insights into their cytotoxicity and potential for incorporation in prodrugs (Yancheva et al., 2015).
Polymer Chemistry
The study of optically active diamines, including those containing amino acid moieties, has been explored. These studies focus on polymerization and the solubility of resulting poly(amide-ether-imide-urea)s in polar aprotic organic solvents (Mallakpour, 2011).
Xanthine Oxidase Inhibitory Properties
Investigation of N-(α-bromoacyl)-α-amino esters for inhibitory activity against xanthine oxidase, an enzyme involved in purine metabolism, with a focus on pharmacokinetic behavior and toxicological properties (Smelcerovic et al., 2016).
Chemical and Physical Properties
Vibrational and Electronic Properties
Density functional theory (DFT) and time-dependent DFT methods have been used to investigate the effects of halogens on the vibrational and electronic properties of 1-pentanamine derivatives (Parlak et al., 2015).
Hydrogenation and Isomerization Studies
Ni/alumina-catalyzed hydrogenation of cis-2-pentenenitrile to n-pentanenitrile and its subsequent isomerization has been studied, including the detection of 1-pentanamine in the initial stages of the catalyst life (Canning et al., 2006).
Miscellaneous Applications
Carcinogenicity Studies
The carcinogenic potential of certain bromophenyl compounds, including those structurally similar to N-[(3-bromophenyl)methyl]-1-pentanamine, has been evaluated in long-term experiments (Warzok et al., 1983).
Pesticide Interaction
Studies on the interaction of herbicides have led to the formation of hybrid residues, highlighting the chemical behavior of bromophenyl derivatives in environmental contexts (Bartha, 1969).
PET Tracer Development
Development of positron emission tomography (PET) ligands for the NR2B binding site of the NMDA receptor, using compounds structurally related to N-[(3-bromophenyl)methyl]-1-pentanamine (Christiaans et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
N-[(3-bromophenyl)methyl]pentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN/c1-2-3-4-8-14-10-11-6-5-7-12(13)9-11/h5-7,9,14H,2-4,8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXQBLGZXVYITJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-bromophenyl)methyl]-1-pentanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(isobutyrylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B470964.png)
![N-[2-(4-butylphenyl)-6-chlorobenzotriazol-5-yl]acetamide](/img/structure/B470982.png)
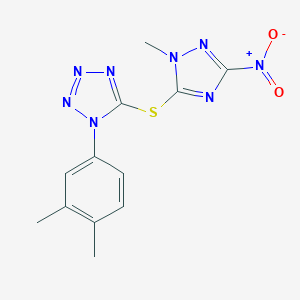
![3-{5-[(2-chlorobenzyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B470992.png)
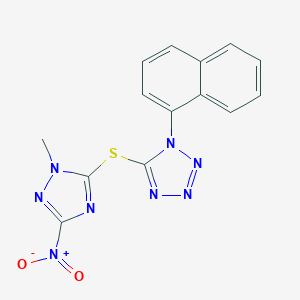
![2-chloro-5-[5-({2-[2-(methoxycarbonyl)anilino]-2-oxoethyl}sulfanyl)-1H-tetraazol-1-yl]benzoic acid](/img/structure/B470999.png)
![4-({[1-(1-naphthyl)-1H-tetraazol-5-yl]sulfanyl}methyl)benzoic acid](/img/structure/B471005.png)
![N-[(5-bromo-3-pyridinyl)carbonyl]-N'-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea](/img/structure/B471011.png)
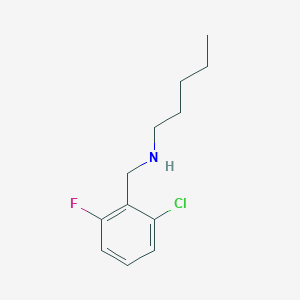
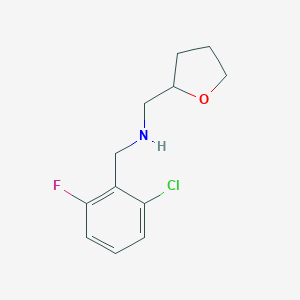
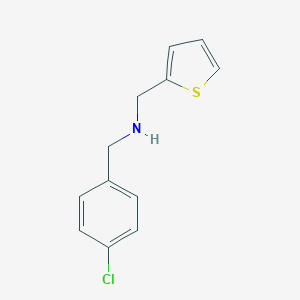
![N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-chloronicotinamide](/img/structure/B471107.png)
![(1-Aza-bicyclo[2.2.2]oct-3-yl)-(4-methoxy-benzyl)-amine](/img/structure/B471113.png)
![2-[(4-Phenylphenyl)methylamino]ethanol](/img/structure/B471128.png)